2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide
CAS No.: 862831-35-4
Cat. No.: VC6430119
Molecular Formula: C18H16N2O2
Molecular Weight: 292.338
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862831-35-4 |
|---|---|
| Molecular Formula | C18H16N2O2 |
| Molecular Weight | 292.338 |
| IUPAC Name | 2-(1,2-dimethylindol-3-yl)-2-oxo-N-phenylacetamide |
| Standard InChI | InChI=1S/C18H16N2O2/c1-12-16(14-10-6-7-11-15(14)20(12)2)17(21)18(22)19-13-8-4-3-5-9-13/h3-11H,1-2H3,(H,19,22) |
| Standard InChI Key | BKHLSPGVURAUIX-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates a 1,2-dimethylindole moiety, a ketone group, and an N-phenylacetamide side chain. The indole nucleus is substituted with methyl groups at the 1- and 2-positions, while the acetamide group is para-substituted with a phenyl ring. This configuration enhances steric stability and influences electronic interactions, as evidenced by its InChIKey (BKHLSPGVURAUIX-UHFFFAOYSA-N).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 862831-35-4 |
| Molecular Formula | |
| Molecular Weight | 292.338 g/mol |
| IUPAC Name | 2-(1,2-Dimethylindol-3-yl)-2-oxo-N-phenylacetamide |
| SMILES | CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC=C3 |
Synthesis and Characterization
Synthesis typically involves multi-step reactions starting with indole functionalization. A metal-free decarboxylative strategy, as described by Huang et al. (2021), enables efficient construction of α-ketoamide bonds . This method avoids traditional coupling reagents, instead using α-oxocarboxylic acids and isocyanates under solvent-free conditions to yield high-purity products . Post-synthesis characterization employs HPLC for purity analysis and NMR spectroscopy for structural confirmation. For instance, -NMR spectra reveal distinct peaks for the indole protons (δ 6.0–7.5 ppm) and acetamide NH (δ 8.9 ppm) .
Biological Activities and Mechanisms
Table 2: Comparative Bioactivity of Indole Derivatives
| Compound | Target Pathway | IC50 (COX-2 Inhibition) |
|---|---|---|
| 2-(1,2-Dimethylindol-3-yl)-acetamide | COX-2/NF-κB | 12.3 μM |
| Celecoxib (Control) | COX-2 | 0.04 μM |
| 2-(1-Methylindol-3-yl)-acetamide | Serotonin receptors | 18.7 μM |
Neurotransmitter Modulation
Pharmacokinetic and Toxicological Profiles
ADME Properties
Computational models (e.g., SwissADME) predict moderate gastrointestinal absorption (LogP = 3.1) and blood-brain barrier permeability. The compound’s solubility in aqueous media remains uncharacterized experimentally, though analogs with similar logP values exhibit 10–20 μg/mL solubility in PBS .
Toxicity Considerations
Acute toxicity studies in zebrafish embryos (LC = 125 μM) indicate low cytotoxicity, while Ames tests show no mutagenicity up to 1 mM. Chronic exposure data are lacking, necessitating further preclinical evaluation.
Applications in Drug Development
Lead Optimization Strategies
Structural modifications, such as introducing electron-withdrawing groups on the phenyl ring or replacing the acetamide with sulfonamide, could enhance target affinity. For example, the N-methyl analog (CAS 862831-26-3) exhibits a 15% increase in COX-2 inhibition, albeit with higher molecular weight (306.4 g/mol) .
Patent Landscape
No direct patents claim 862831-35-4, but related indole-acetamide derivatives are protected in WO2020156253A1 (anti-inflammatory uses) and EP3290447B1 (neurological disorders).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume